molecular formula C₁₀H₄D₅NO₃ B1147737 5-Hydroxyindole-3-acetic Acid (D5) CAS No. 1219802-93-3

5-Hydroxyindole-3-acetic Acid (D5)

Cat. No. B1147737
M. Wt: 196.21
InChI Key:
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Description

Synthesis Analysis

The synthesis of 5-HIAA involves several chemical processes. For instance, Suzuki et al. (1977) isolated 5-HIAA from rice bran, suggesting a natural synthesis pathway. Additionally, Beck and Sedvall (1975) described the synthesis of deuterium-labeled 5-HIAA, indicating the compound's potential for laboratory synthesis and modification (Suzuki et al., 1977); (Beck & Sedvall, 1975).

Molecular Structure Analysis

The molecular structure of 5-HIAA and its derivatives has been extensively studied. Sakaki et al. (1975) investigated the crystal and molecular structure of a related compound, 5-methoxyindole-3-acetic acid, providing insights into the molecular conformation of indoleacetic acids (Sakaki et al., 1975).

Chemical Reactions and Properties

5-HIAA undergoes various chemical reactions, reflecting its complex chemical properties. Napolitano et al. (1988) described the oxidation chemistry of 5-hydroxyindole, a closely related compound, under biomimetic conditions, indicating the reactivity of 5-HIAA in oxidative environments (Napolitano et al., 1988).

Physical Properties Analysis

The physical properties of 5-HIAA, such as solubility and stability, are essential for its application in various fields. The research on its physical properties is less direct but can be inferred from studies focusing on its detection and quantification in biological fluids, as demonstrated by Beck et al. (1977) and Kroll et al. (2002) (Beck et al., 1977); (Kroll et al., 2002).

Chemical Properties Analysis

The chemical properties of 5-HIAA, such as its reactivity and interaction with other substances, have been a subject of study. For example, Liu et al. (2016) explored the electrochemical detection of 5-HIAA, highlighting its electrochemical behavior, which is a key aspect of its chemical properties (Liu et al., 2016).

Scientific Research Applications

  • Urine Analysis for Carcinoid Tumors : 5-Hydroxyindole-3-acetic acid is used for determining its levels in urine, which is crucial for diagnosing patients suffering from carcinoid tumors (Wahlund & Edĺen, 1981).

  • Measurement in Body Fluids : It's quantitatively measured in urine and cerebrospinal fluid using high-performance liquid chromatography and fluorometric detection, providing a method with high precision and capacity similar to mass fragmentography but with less sophisticated equipment (Beck, Palmskog, & Hultman, 1977).

  • Issues with Deuterated Internal Standards : Research highlights potential problems when using deuterated internal standards like D5 for liquid chromatography-tandem mass spectrometry, emphasizing the importance of selecting suitable internal standards and considering solvent effects (Davison, Milan, & Dutton, 2013).

  • Role in Ergot Fungus Metabolism : Studies have shown that 5-Hydroxyindole-3-acetic acid is a major product in the metabolism of indole-3-acetic acid by ergot fungus, suggesting its role as a detoxication product (Teuscher & Teuscher, 1965).

  • Online Extraction Methods : Development of online sample clean-up processes for urinary analysis using liquid chromatography–tandem mass spectrometry, offering improvements over traditional methods (Perry & Keevil, 2008).

  • Clinical Chemistry Analysis : There's significant focus on developing methods for the routine determination of urinary 5-Hydroxyindole-3-acetic acid using various chromatographic technologies (Kroll et al., 2002).

  • Automated Measurement Techniques : Automated methods incorporating solid-phase extraction and HPLC have been developed for measuring urinary 5-Hydroxyindole-3-acetic acid, demonstrating lower imprecision and quicker analysis times compared to manual methods (Mulder et al., 2005).

Safety And Hazards

5-Hydroxyindole-3-acetic Acid (D5) should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . If inhaled, move the person to fresh air .

properties

IUPAC Name

2,2-dideuterio-2-[4,6,7-trideuterio-5-[2,2-dideuterio-2-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c23-13-1-3-17-15(7-13)12(10-22-17)6-20(26)27-14-2-4-18-16(8-14)11(9-21-18)5-19(24)25/h1-4,7-10,21-23H,5-6H2,(H,24,25)/i1D,2D,3D,4D,5D2,6D2,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAVMLVMRHBJPE-BZUKVWQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)OC3=CC4=C(C=C3)NC=C4CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1NC=C2C([2H])([2H])C(=O)OC3=C(C4=C(C(=C3[2H])[2H])NC=C4C([2H])([2H])C(=O)O)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dideuterio-2-[4,6,7-trideuterio-5-[2,2-dideuterio-2-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid

Citations

For This Compound
6
Citations
A Anesi, J Rubert, K Oluwagbemigun, X Orozco-Ruiz… - Metabolites, 2019 - mdpi.com
… CID 11321), 3-hydroxyanthranilic acid (HMDB0001476), 3-methoxy-p-tyramine (HMDB0000022), 5-hydroxyindole-3-acetic acid (HMDB0000763), 5-hydroxyindole-3-acetic acid-d5, 5-…
Number of citations: 44 www.mdpi.com
KY Zhu, QQ Mao, SP Ip, RCY Choi, TTX Dong… - Evidence-Based …, 2012 - hindawi.com
… with isotope labeling were 2-(3,4dihydroxyphenyl)ethyl-1,1,2,2-d4-amine HCl (dopamined4, 98 atom % D); 5-hydroxyindole-4,6,7-d3-3-acetic-d2acid (5-hydroxyindole-3-acetic acid-d5, …
Number of citations: 59 www.hindawi.com
PA Markin, NE Moskaleva, SA Lebedeva… - … of Pharmaceutical and …, 2023 - Elsevier
… pyridinedicarboxylic acid-d3, rac-3-hydroxykynurenine 13 C2, 15 N hydrochloride, 3-hydroxyanthranilic acid-d3, indole-3-carboxaldehyde acid- 13 C8, 5-hydroxyindole-3-acetic acid-d5…
Number of citations: 1 www.sciencedirect.com
GA Smythe, MW Duncan, JE Bradshaw… - Endocrinology, 1982 - academic.oup.com
The relationship between the activity of the brain biogenic monoamines dopamine (DA), norepinephrine (NE), and serotonin (5-HT) and pituitary GH release remains controversial due …
Number of citations: 61 academic.oup.com
M Bellot, H Bartolomé, M Faria, C Gómez-Canela… - Toxics, 2021 - mdpi.com
… In addition, labeled standards L-tryptophan-1-13C, 5-hydroxyindole-3-acetic acid-d5, L-DOPA-2,5,6-d3, and L-Tyrosine-13C9,15N were all supplied by Toronto Research Chemicals (…
Number of citations: 7 www.mdpi.com
M Pagano - 2021 - iris.unime.it
This research aims to assess the risk of two types of insecticides used in agriculture: thiacloprid, a neonicotinoid, and fenitrothion, an organophosphate, on non-target organisms such …
Number of citations: 0 iris.unime.it

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